molecular formula C11H10ClN3O B1383203 5-Amino-2-benzyl-4-chloro-2,3-dihydropyridazin-3-one CAS No. 37626-99-6

5-Amino-2-benzyl-4-chloro-2,3-dihydropyridazin-3-one

Cat. No.: B1383203
CAS No.: 37626-99-6
M. Wt: 235.67 g/mol
InChI Key: MPBZJTKDDVCITA-UHFFFAOYSA-N
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Description

5-Amino-2-benzyl-4-chloro-2,3-dihydropyridazin-3-one: is a chemical compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-benzyl-4-chloro-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a suitable benzyl chloride compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the pyridazinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-2-benzyl-4-chloro-2,3-dihydropyridazin-3-one is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. Pyridazinone derivatives have been shown to exhibit a range of activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Medicine: In the medical field, the compound is investigated for its potential therapeutic applications. Pyridazinone derivatives are known to possess pharmacological activities, and this compound may serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Amino-2-benzyl-4-chloro-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anti-inflammatory applications, the compound may inhibit the activity of enzymes involved in the inflammatory response.

Comparison with Similar Compounds

  • 5-Amino-4-chloro-2-phenylpyridazin-3-one
  • 4-Chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone

Comparison: Compared to similar compounds, 5-Amino-2-benzyl-4-chloro-2,3-dihydropyridazin-3-one stands out due to its unique benzyl group, which may confer distinct biological activities and chemical reactivity. The presence of the benzyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-amino-2-benzyl-4-chloropyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-10-9(13)6-14-15(11(10)16)7-8-4-2-1-3-5-8/h1-6H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBZJTKDDVCITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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